3-Methyloct-1-en-3-ol

Description

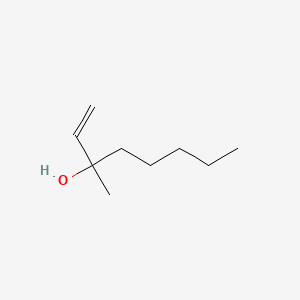

3-Methyloct-1-en-3-ol is a branched, unsaturated tertiary alcohol with the molecular formula C₉H₁₈O. Its structure features an eight-carbon chain (octene) with a double bond at the 1-position, a hydroxyl (-OH) group at the 3-position, and a methyl (-CH₃) substituent also at the 3-position. This compound is registered under the EC number 425-770-9 and was officially documented on May 31, 2018 .

Properties

CAS No. |

24089-00-7 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3-methyloct-1-en-3-ol |

InChI |

InChI=1S/C9H18O/c1-4-6-7-8-9(3,10)5-2/h5,10H,2,4,6-8H2,1,3H3 |

InChI Key |

DRKRLMZMGTWUSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C=C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyloct-1-en-3-ol can be synthesized through various chemical reactions. One common method involves the hydroformylation of 1-octene, followed by hydrogenation. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar methods but with optimized conditions to maximize yield and purity. The process often involves continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyloct-1-en-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the double bond.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: 3-Methyloctan-3-one or 3-Methyloctanal.

Reduction: 3-Methyloctan-3-ol.

Substitution: 3-Chloro-3-methyloct-1-ene.

Scientific Research Applications

3-Methyloct-1-en-3-ol has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in the biosynthesis of natural products and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the fragrance industry for its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism by which 3-Methyloct-1-en-3-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for interactions with enzymes and other proteins, potentially affecting metabolic pathways.

Comparison with Similar Compounds

3-Methylnonan-3-ol

- Molecular Formula : C₁₀H₂₂O

- CAS/EC : 24089-00-7 / 246-015-8

- Structural Features: A saturated analog with a nine-carbon chain (nonanol) and methyl/OH groups at the 3-position.

- Key Differences :

- Lacks the double bond, resulting in higher hydrophobicity and likely a higher boiling point.

- Longer carbon chain increases molecular weight (156.27 g/mol vs. 142.23 g/mol for 3-methyloct-1-en-3-ol).

3-Methyl-3-buten-1-ol

- Molecular Formula : C₅H₁₀O

- CAS : 763-32-6

- Structural Features : A shorter-chain analog with a five-carbon backbone, double bond at the 1-position, and methyl/OH groups at the 3-position.

- Used in essential oil research, as evidenced by its isolation from reference compounds . GC/MS Retention time (RT) = 2.45, Kovats Index (KI) = 731 .

3-Methyl-1-penten-4-yn-3-ol

(S)-3,7-Dimethyloct-6-en-1-ol

- Molecular Formula : C₁₀H₂₀O

- CAS : 7540-51-4

- Structural Features : Features a hydroxyl group at position 1, methyl groups at positions 3 and 7, and a double bond at position 6.

- Key Differences :

- Stereospecific (S-configuration) and structurally related to terpene alcohols used in fragrances.

- The 1-position hydroxyl group alters polarity and hydrogen-bonding capacity compared to this compound.

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-en-1-ol

- Molecular Formula : C₁₀H₁₆O

- Structural Features : Cyclohexene backbone with a methyl group at position 3 and a propenyl substituent at position 6 .

- Key Differences: Cyclic structure introduces ring strain and steric constraints, affecting solubility and volatility. Potential applications in medicinal chemistry due to its complex bicyclic framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.